molecular formula C12H16O2 B180477 3-Tert-butyl-4-methoxybenzaldehyde CAS No. 107430-92-2

3-Tert-butyl-4-methoxybenzaldehyde

Cat. No.: B180477
CAS No.: 107430-92-2
M. Wt: 192.25 g/mol
InChI Key: KHDRYKVXOFJZGS-UHFFFAOYSA-N
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Description

3-Tert-butyl-4-methoxybenzaldehyde: is an organic compound with the molecular formula C12H16O2 . It is a benzaldehyde derivative characterized by a tert-butyl group at the third position and a methoxy group at the fourth position on the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various fine chemicals.

Safety and Hazards

While specific safety and hazard information for 3-Tert-butyl-4-methoxybenzaldehyde is not available, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for 3-tert-butyl-4-methoxybenzaldehyde typically involve large-scale implementation of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Tert-butyl-4-methoxybenzaldehyde can undergo further oxidation to form carboxylic acids.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Catalysts like cobalt(II)-bromide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted benzaldehydes.

Comparison with Similar Compounds

Properties

IUPAC Name

3-tert-butyl-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-12(2,3)10-7-9(8-13)5-6-11(10)14-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDRYKVXOFJZGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396253
Record name 3-tert-butyl-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107430-92-2
Record name 3-tert-butyl-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

99.4 g of 3-tert-butyl-4-methoxybenzaldehyde dimethyl acetal are refluxed in 300 g of water for 3 hours. This is followed by cooling down, and the residue is filtered off and dried, leaving 77.5 g of 3-tert-butyl-4-methoxybenzaldehyde (mp. 52°-53 C.), which corresponds to a yield of 96.7%.
Name
3-tert-butyl-4-methoxybenzaldehyde dimethyl acetal
Quantity
99.4 g
Type
reactant
Reaction Step One
Name
Quantity
300 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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